ethyl 4-{[4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanoyl]amino}benzoate
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Overview
Description
ETHYL 4-[4-(3-OXO-2,3-DIHYDRO-1,2-BENZOTHIAZOL-2-YL)BUTANAMIDO]BENZOATE is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[4-(3-OXO-2,3-DIHYDRO-1,2-BENZOTHIAZOL-2-YL)BUTANAMIDO]BENZOATE typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with ethyl 4-chlorobutyrate under basic conditions to form the benzothiazole core. This intermediate is then reacted with 4-aminobenzoic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[4-(3-OXO-2,3-DIHYDRO-1,2-BENZOTHIAZOL-2-YL)BUTANAMIDO]BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium hydride in DMF (dimethylformamide) at elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
ETHYL 4-[4-(3-OXO-2,3-DIHYDRO-1,2-BENZOTHIAZOL-2-YL)BUTANAMIDO]BENZOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a fluorescent probe.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL 4-[4-(3-OXO-2,3-DIHYDRO-1,2-BENZOTHIAZOL-2-YL)BUTANAMIDO]BENZOATE involves its interaction with specific molecular targets. The benzothiazole moiety can bind to enzymes or receptors, inhibiting their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-HYDROXY-2-(4-METHOXYPHENYL)-5-OXO-1-PHENYL-2,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
- 2,4-DISUBSTITUTED THIAZOLES
- 1,4A-DIMETHYL-6-METHYLENE-5-[2-(2-OXO-2,5-DIHYDRO-3-FURANYL)ETHYL]
Uniqueness
ETHYL 4-[4-(3-OXO-2,3-DIHYDRO-1,2-BENZOTHIAZOL-2-YL)BUTANAMIDO]BENZOATE is unique due to its specific benzothiazole structure, which imparts distinct biological activities. Compared to similar compounds, it exhibits a broader range of applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C20H20N2O4S |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
ethyl 4-[4-(3-oxo-1,2-benzothiazol-2-yl)butanoylamino]benzoate |
InChI |
InChI=1S/C20H20N2O4S/c1-2-26-20(25)14-9-11-15(12-10-14)21-18(23)8-5-13-22-19(24)16-6-3-4-7-17(16)27-22/h3-4,6-7,9-12H,2,5,8,13H2,1H3,(H,21,23) |
InChI Key |
ICCCXOWKNLSJMB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3S2 |
Origin of Product |
United States |
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